Lauroyl beta-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

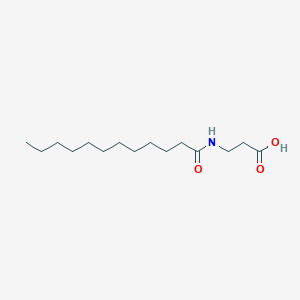

Lauroyl beta-alanine is a useful research compound. Its molecular formula is C15H29NO3 and its molecular weight is 271.40 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sports Nutrition and Ergogenic Effects

Lauroyl beta-alanine is recognized for its potential to enhance exercise performance through its role as a precursor to carnosine, a dipeptide that buffers acid in muscles during high-intensity exercise. Research indicates that supplementation with beta-alanine can significantly increase muscle carnosine levels, which is crucial for improving performance in anaerobic activities.

Case Studies and Findings

- Performance Enhancement : A meta-analysis indicated that beta-alanine supplementation leads to a median improvement of 2.85% in exercise performance measures, particularly in activities lasting between 60 to 240 seconds . This effect was attributed to enhanced buffering capacity, allowing athletes to sustain high-intensity efforts longer.

- 10-km Running Trials : A study found that subjects who supplemented with beta-alanine improved their 10-km running time significantly compared to a placebo group, demonstrating lower blood lactate levels post-exercise . This suggests that this compound may help in reducing fatigue during prolonged physical exertion.

- Cycling Performance : In a controlled trial involving trained cyclists, supplementation with 6.4 g/day of beta-alanine did not yield significant improvements in 20 km cycling time trials; however, it did indicate potential benefits in other high-intensity cycling scenarios .

Dermatological Applications

This compound exhibits surfactant properties, making it suitable for use in cosmetic formulations. Its low irritation potential positions it as an attractive ingredient for skin care products.

Biological Characterization

- Skin Tolerance : Studies have shown that this compound has a low potential for skin irritation while maintaining effective cleansing properties. This characteristic makes it beneficial for formulating gentle cleansers and moisturizers .

- Moisturizing Effects : The compound's ability to enhance skin hydration has been documented, making it useful in products aimed at improving skin texture and moisture retention.

Pharmaceutical Applications

The unique properties of this compound also lend themselves to pharmaceutical applications, particularly as an excipient in drug formulations.

Drug Delivery Systems

- Enhanced Solubility : this compound can improve the solubility of poorly water-soluble drugs, facilitating better absorption and bioavailability. This characteristic is crucial in developing effective oral and topical medications.

- Stability Improvement : The compound's surfactant nature can enhance the stability of drug formulations by preventing aggregation and degradation of active ingredients.

Data Summary Table

Análisis De Reacciones Químicas

Enzymatic Hydrolysis

-

Paraburkholderia monticola Aminoacylase (PmAcy) :

Table 2: Hydrolysis Efficiency Under Varied Conditions

| Condition | Reaction Rate (µmol/min/mg) | Source |

|---|---|---|

| pH 9.0, 30°C | 4.2 | |

| pH 7.0, 30°C | 1.8 | |

| pH 12.5, 30°C | 0.6 |

Acid/Base Hydrolysis

-

Acidic conditions (HCl, pH 1–3) cleave the amide bond, regenerating lauric acid and beta-alanine .

-

Alkaline hydrolysis (pH >12) forms carboxylate salts but is less efficient than enzymatic methods .

Counterion-Dependent Self-Assembly

Tetraalkylammonium (TAA⁺) counterions modulate interfacial hydration and aggregation:

Table 3: Counterion Effects on Aggregation

| Counterion | Critical Micelle Concentration (mM) | Aggregation Structure |

|---|---|---|

| TMA⁺ | 0.82 | Uni-lamellar vesicles |

| TBA⁺ | 0.31 | Double-lamellar vesicles |

-

Mechanism : Larger counterions (e.g., TBA⁺) penetrate deeper into the surfactant monolayer, disrupting intermolecular hydrogen bonds and increasing interfacial hydration .

-

Chemical Trapping Data :

Functionalization and Derivatives

Propiedades

Número CAS |

21539-56-0 |

|---|---|

Fórmula molecular |

C15H29NO3 |

Peso molecular |

271.40 g/mol |

Nombre IUPAC |

3-(dodecanoylamino)propanoic acid |

InChI |

InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-11-14(17)16-13-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19) |

Clave InChI |

ILKFYYOGOCVZRU-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCC(=O)NCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.